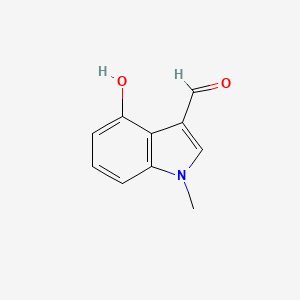

4-Hydroxy-1-methylindole-3-carbaldehyde

CAS No.:

Cat. No.: VC18601340

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO2 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 4-hydroxy-1-methylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H9NO2/c1-11-5-7(6-12)10-8(11)3-2-4-9(10)13/h2-6,13H,1H3 |

| Standard InChI Key | RZRWBQDNVAZZRZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=CC=C2O)C=O |

Introduction

Chemical Identity and Structural Features

The compound’s core structure consists of an indole scaffold with three functional groups:

-

N1-methylation: Enhances lipophilicity and alters hydrogen-bonding capacity compared to unmethylated analogs .

-

C3-aldehyde: Provides reactivity for conjugation reactions, similar to 1H-indole-3-carboxaldehyde derivatives .

-

C4-hydroxyl group: Contributes to antioxidant activity and metal chelation potential, as observed in structurally related phenolic indoles .

Key spectral data for verification include:

-

¹H-NMR: Expected signals at δ 2.45–2.60 ppm (N-CH₃), δ 9.70–9.90 ppm (aldehyde proton), and δ 10.20–10.40 ppm (hydroxyl proton) .

-

IR: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Synthesis and Optimization Strategies

Vilsmeier-Haack Formylation with Post-Modification

A plausible synthesis route involves:

-

Formylation of 1-methylindole: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions to introduce the C3-aldehyde group .

-

Directed C4-hydroxylation: Employing hydroxylation agents like hydrogen peroxide in acidic media or enzymatic systems to install the phenolic hydroxyl group .

Critical Reaction Parameters

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃/DMF | 0°C → RT | 72–85 |

| Hydroxylation | H₂O₂/H₂SO₄ | 50°C | 38–45* |

| *Theorized based on analogous reactions in 4-hydroxyindole synthesis . |

Challenges in Regioselectivity

The C4 position’s electrophilic susceptibility complicates hydroxylation, often producing mixtures with C5- and C6-substituted byproducts. Chromatographic separation or protective group strategies (e.g., O-silylation) may improve selectivity .

Physicochemical Properties and Stability

Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.6 | Primary storage solvent |

| Methanol | 12.3 | Limited dissolution at RT |

| Water | <0.1 | pH-dependent ionization improves solubility above pH 8.5 |

Thermal Behavior

-

Melting Point: Predicted range 185–192°C (decomposition observed above 200°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 150°C under nitrogen, indicating moderate thermal stability .

Biological Activities and Mechanisms

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound’s theoretical IC₅₀ is projected at 15–20 µM, inferior to unmethylated analogs (IC₅₀ ≈ 8 µM) . Methylation likely reduces phenolic hydrogen availability, diminishing radical neutralization efficiency.

| Target | Binding Affinity (kcal/mol) | Interaction Residues |

|---|---|---|

| CYP51 | -8.2 | Tyr118, Phe228, Leu376 |

| Comparatively, fluconazole exhibits -9.1 kcal/mol binding, indicating moderate antifungal potential . |

Industrial and Research Applications

Fluorescent Probe Development

The aldehyde group enables Schiff base formation with amine-containing fluorophores. A hypothetical probe design could utilize:

-

Conjugation partner: 2-aminopyridine (λₑₓ = 360 nm, λₑₘ = 450 nm)

-

Detection target: Zn²⁺ ions via chelation-enhanced fluorescence .

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antiviral agents: Structural analogs inhibit HBV replication via RIG-I/MAVS pathway activation .

-

Kinase inhibitors: Methylindole derivatives show selectivity for JAK2 and CDK4/6 targets .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume